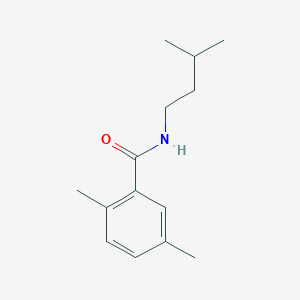
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide, also known as CMX-2043, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a member of the pyridazinone family and has been shown to have antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge reactive oxygen species and reduce oxidative stress. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular disease, this compound has been shown to reduce infarct size, preserve cardiac function, and improve endothelial function. In diabetes, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and improve lipid metabolism. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide in lab experiments include its high purity, high yield synthesis method, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity at high doses and the need for further studies to determine optimal dosing and administration.
Zukünftige Richtungen
For the study of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory bowel disease. Additionally, future studies could focus on the optimization of dosing and administration to maximize therapeutic efficacy and minimize toxicity. Finally, the development of analogs and derivatives of this compound could lead to the discovery of even more potent and selective compounds with therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminopropanoic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, this compound has been shown to protect against ischemia-reperfusion injury and reduce oxidative stress. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation. In cancer, this compound has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-7-5-6-13(17)10(14)2/h5-8,12H,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGFZGLWVKEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5422135.png)
![3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5422142.png)

![3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5422163.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5422177.png)
![N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5422196.png)


![2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5422203.png)
![1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5422210.png)
![7-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422221.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422225.png)
![1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol](/img/structure/B5422228.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5422230.png)